VT107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VT107 is a potent and orally active inhibitor of pan-TEAD auto-palmitoylation. It is primarily used in cancer research due to its ability to inhibit the proliferation of cells with mutations or deficiencies in the neurofibromatosis type 2 gene. The compound has shown significant promise in preclinical studies, particularly in the context of mesothelioma and other cancers driven by dysregulation of the Hippo-YAP pathway .
Preparation Methods
The synthesis of VT107 involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an enantiomer analogous to VT104, suggesting that similar synthetic strategies may be employed .
Chemical Reactions Analysis
VT107 primarily undergoes inhibition reactions, specifically targeting the palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, thereby blocking TEAD-mediated gene transcription. The compound is effective at micromolar concentrations, with an IC50 value of 4.93 nM for blocking TEAD-mediated gene transcription .
Scientific Research Applications
VT107 has a wide range of applications in scientific research:
Cancer Research: this compound is used to study the proliferation of cancer cells, particularly those with mutations or deficiencies in the neurofibromatosis type 2 gene. .
Biological Studies: The compound is used to investigate the Hippo-YAP pathway, a critical signaling pathway involved in cell proliferation, survival, and migration.
Drug Development: This compound serves as a lead compound for the development of new cancer therapeutics targeting the TEAD-YAP/TAZ interaction
Mechanism of Action
VT107 exerts its effects by inhibiting the auto-palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, which are transcriptional co-activators involved in the Hippo-YAP pathway. By blocking this interaction, this compound effectively suppresses the transcription of genes involved in cell proliferation and survival. The compound is particularly effective in cells with mutations or deficiencies in the neurofibromatosis type 2 gene, which are common in certain types of cancer .
Comparison with Similar Compounds
VT107 is similar to other TEAD inhibitors such as VT104 and VT103. this compound is more potent and has better oral bioavailability compared to its analogs. It is also more effective at inhibiting the palmitoylation of TEAD2 and TEAD4 proteins . Other similar compounds include:
VT104: An earlier analog of this compound with slightly lower potency.
VT103: Another TEAD inhibitor with different selectivity and potency profiles
This compound stands out due to its higher potency and better pharmacokinetic properties, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEXKSHQMHIUFP-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.